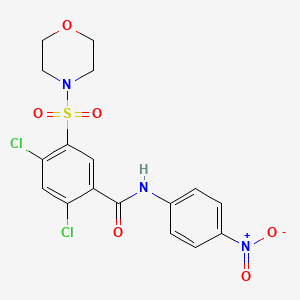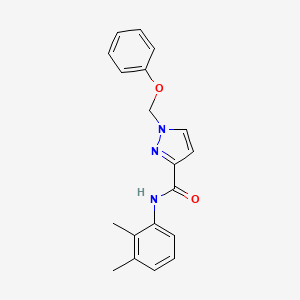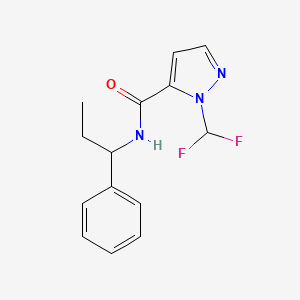![molecular formula C22H18Cl2N2O3 B10944612 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B10944612.png)
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by the presence of a 2,4-dichlorophenoxy group, which is known for its biological activity.
Preparation Methods
The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHYLPHENYL)BENZAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under specific conditions. One common method involves the use of phosphoryl chloride as a catalyst to facilitate the reaction between 2,4-dichlorophenoxyacetic acid and thiosemicarbazide, followed by treatment with phenacylbromides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: It is used in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it inhibits the COX-2 enzyme, which plays a role in inflammation and pain pathways . Additionally, it has been shown to bind to the c-Met kinase, a receptor tyrosine kinase involved in cellular processes related to cancer progression .
Comparison with Similar Compounds
Similar compounds include:
2,4-Dichlorophenoxyacetic acid: Known for its use as a herbicide and plant growth regulator.
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-phenylbenzamide: Another derivative with similar biological activities.
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-isobutylbenzamide: Exhibits comparable properties and applications.
Compared to these compounds, 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific structural modifications, which enhance its biological activity and specificity.
Properties
Molecular Formula |
C22H18Cl2N2O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-14-6-9-16(10-7-14)25-22(28)17-4-2-3-5-19(17)26-21(27)13-29-20-11-8-15(23)12-18(20)24/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
QYULMJCXTJWLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 9-methyl-2-(4-pyridyl)thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10944539.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10944543.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944545.png)
![Cyclopentyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10944559.png)
![3-{[3,5-bis(2,2,2-trifluoroethoxy)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B10944572.png)
![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944576.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10944590.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10944591.png)
![{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944597.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944600.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944604.png)

